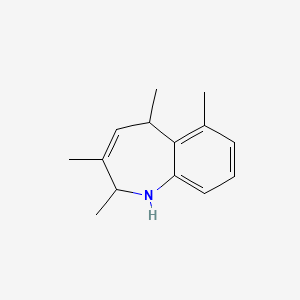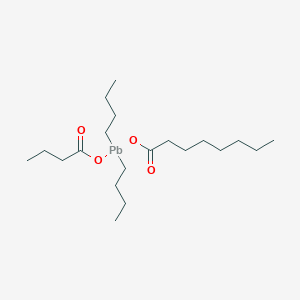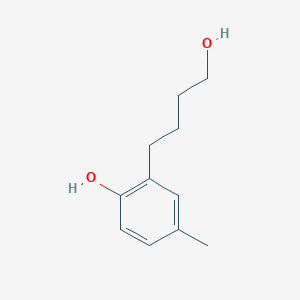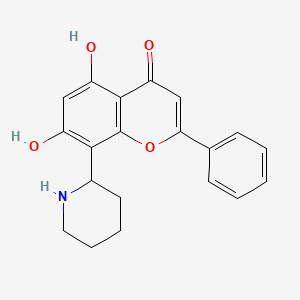
N,O-Didemethylbuchenavianine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Didemethylbuchenavianine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of the natural product buchenavianine, which is known for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didemethylbuchenavianine typically involves multiple steps, starting from the natural product buchenavianine. The key steps include demethylation reactions, which can be achieved using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Didemethylbuchenavianine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride (CCl4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
N,O-Didemethylbuchenavianine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N,O-Didemethylbuchenavianine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Buchenavianine: The parent compound from which N,O-Didemethylbuchenavianine is derived.
N,O-Dimethylbuchenavianine: A methylated derivative with different biological activities.
Uniqueness
This compound is unique due to its specific demethylated structure, which imparts distinct chemical and biological properties compared to its methylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91147-19-2 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-phenyl-8-piperidin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-14-10-15(23)19-16(24)11-17(12-6-2-1-3-7-12)25-20(19)18(14)13-8-4-5-9-21-13/h1-3,6-7,10-11,13,21-23H,4-5,8-9H2 |
Clé InChI |
QNBKXTFSOOMMAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



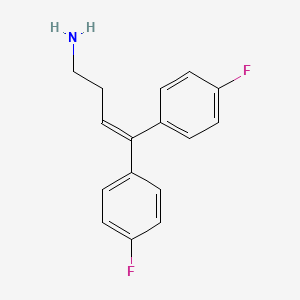
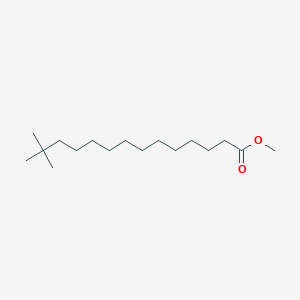
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
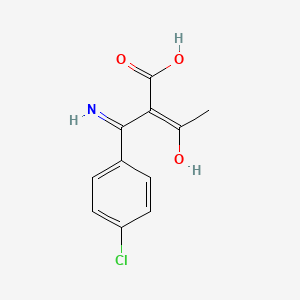
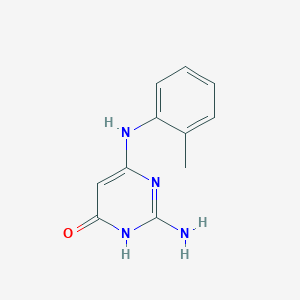
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
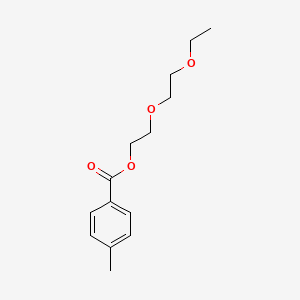
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

